Antibacterial MIC Profile vs. 2‑Mercaptobenzothiazole and 6‑Substituted Analogs
In agar‑dilution assays the free acid 2BTA displays a differentiated antibacterial fingerprint relative to both its parent scaffold 2‑mercaptobenzothiazole (MBT) and its 6‑nitro/6‑amino congeners. For Escherichia coli 2BTA achieves an MIC of 10 µg/mL, while MBT is typically reported at ≥50 µg/mL in comparable testing, and the 6‑nitro‑substituted (2‑benzothiazolylthio)acetic acid derivatives require esterification to reach similar potency [1]. Against Bacillus subtilis 2BTA gives an MIC of 50 µg/mL, a value that positions it between the weaker MBT parent and the more potent but synthetically elaborate 6‑nitro‑ester series [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC; µg/mL) against Gram‑negative and Gram‑positive reference strains |
|---|---|
| Target Compound Data | 2BTA: E. coli MIC 10 µg/mL; B. subtilis MIC 50 µg/mL; Mycobacterium bovis MIC 20 µg/mL |
| Comparator Or Baseline | 2‑Mercaptobenzothiazole (MBT): E. coli MIC ≥50 µg/mL; 6‑nitro‑(2‑benzothiazolylthio)acetic acid esters: MIC values typically 5–25 µg/mL across species; 6‑amino‑analog free acid: weaker than 2BTA against Gram‑negatives |
| Quantified Difference | 2BTA shows 5‑fold lower MIC than MBT against E. coli (10 vs ≥50 µg/mL); against B. subtilis 2BTA MIC is comparable to mid‑potency 6‑substituted esters |
| Conditions | Agar dilution method; test organisms Escherichia coli, Bacillus subtilis, Mycobacterium bovis; free acid forms compared unless otherwise noted |
Why This Matters
For screening programs where a balanced Gram‑negative/Gram‑positive profile is required without introducing synthetic complexity, 2BTA offers a measurable potency advantage over the unsubstituted MBT scaffold.
- [1] Chemical Papers (1974) 28(5):686–692. Benzothiazole compounds. V. Synthesis and antimicrobial effects of some esters of (2‑benzothiazolylthio)acetic acid and 6‑substituted (2‑benzothiazolylthio)formic acid. View Source
- [2] Chemical Papers (1976) 30(2):186–194. Benzothiazole compounds. IX. Synthesis and comparison of antibacterial activity of esters of (2‑benzothiazolyl)acetic acid, (6‑X‑2‑benzothiazolylthio)acetic acid, and of β‑(6‑X‑2‑benzothiazolylthio)propionic acid. View Source
